(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
CAS No.: 607692-43-3
Cat. No.: VC6697745
Molecular Formula: C22H25N5O4S2
Molecular Weight: 487.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 607692-43-3 |
|---|---|
| Molecular Formula | C22H25N5O4S2 |
| Molecular Weight | 487.59 |
| IUPAC Name | ethyl 4-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H25N5O4S2/c1-4-26-20(29)16(33-22(26)32)13-15-18(23-17-14(3)7-6-8-27(17)19(15)28)24-9-11-25(12-10-24)21(30)31-5-2/h6-8,13H,4-5,9-12H2,1-3H3/b16-13- |
| Standard InChI Key | MDFHFNQWMQXDJE-SSZFMOIBSA-N |
| SMILES | CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S |
Introduction
(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a CAS number of 607692-43-3. This compound belongs to a class of molecules that integrate multiple heterocyclic rings, including a thiazolidinone, pyrido[1,2-a]pyrimidine, and piperazine ring systems. The compound's structure suggests potential applications in medicinal chemistry, particularly in areas such as antimicrobial or antiviral drug development, due to its diverse functional groups and ring systems.
Synthesis and Characterization
The synthesis of such complex molecules typically involves multi-step reactions, including condensation reactions to form the heterocyclic rings and subsequent modifications to introduce the ethyl ester and other functional groups. Characterization techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry are commonly used to confirm the structure and purity of the compound.
Biological Activity
While specific biological activity data for this compound is not detailed in the available sources, compounds with similar structures often exhibit antimicrobial, antiviral, or anticancer properties. The presence of a thiazolidinone ring, known for its biological activity, suggests potential applications in drug development.
Research Findings and Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume